![molecular formula C9H4Cl2FNO3S B2817545 7,8-Dichloro-3-fluorosulfonyloxyquinoline CAS No. 2411300-15-5](/img/structure/B2817545.png)
7,8-Dichloro-3-fluorosulfonyloxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-3-fluorosulfonyloxyquinoline is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is a quinoline derivative with a sulfonyl fluoride group and two chlorine atoms attached to the quinoline ring. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for various medical applications.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3-fluorosulfonyloxyquinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has shown that it has a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7,8-Dichloro-3-fluorosulfonyloxyquinoline in lab experiments is that it has a relatively simple synthesis method, making it readily available for research. Additionally, it has been found to have a broad spectrum of antimicrobial activity, making it a useful tool for studying the mechanisms of microbial growth and survival.
However, there are also limitations to using 7,8-Dichloro-3-fluorosulfonyloxyquinoline in lab experiments. One limitation is that it may have toxic effects on certain cell types, making it difficult to study its effects on these cells. Additionally, its mechanism of action is not fully understood, making it challenging to interpret its effects on cells and organisms.
Future Directions
There are several future directions for research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline. One direction is to further investigate its antimicrobial properties and potential use as a new antibiotic. Another direction is to study its potential use as an anti-cancer agent, particularly in combination with other cancer treatments. Additionally, research could be conducted to better understand its mechanism of action and how it interacts with different cell types. Overall, further research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has the potential to lead to the development of new treatments for a range of diseases.
Synthesis Methods
The synthesis of 7,8-Dichloro-3-fluorosulfonyloxyquinoline involves the reaction of 7,8-Dichloroquinoline with sulfur tetrafluoride and sulfur dioxide. This reaction results in the formation of the sulfonyl fluoride group on the quinoline ring. The resulting compound can then be purified and used for further research.
Scientific Research Applications
Research on 7,8-Dichloro-3-fluorosulfonyloxyquinoline has shown that it has potential applications in the field of medicine. It has been found to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. It has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
7,8-dichloro-3-fluorosulfonyloxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO3S/c10-7-2-1-5-3-6(16-17(12,14)15)4-13-9(5)8(7)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBKPJDRARNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)OS(=O)(=O)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.